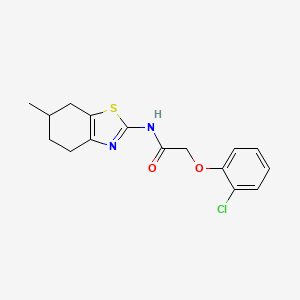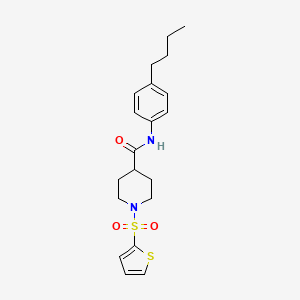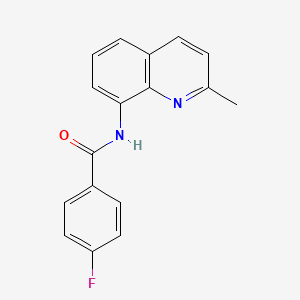![molecular formula C16H26N2O3S3 B11344403 N-[2-(tert-butylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11344403.png)
N-[2-(tert-butylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a tert-butylsulfanyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the Tert-Butylsulfanyl Ethyl Chain: The tert-butylsulfanyl ethyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the ethyl chain is replaced by the tert-butylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The piperidine ring and the thiophene moiety can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Sulfides: From reduction reactions.
Substituted Piperidines and Thiophenes: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological disorders due to its piperidine core.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonyl and sulfanyl groups with biological macromolecules.
Mechanism of Action
The mechanism by which N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes or receptors that have binding sites for sulfonyl or sulfanyl groups.
Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: This compound shares structural similarities with the presence of a sulfonyl group and a heterocyclic ring.
2,2’-BIPYRIDYL: Known for its use as a ligand in coordination chemistry, it shares the feature of having multiple functional groups that can interact with metal ions.
Uniqueness
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a piperidine ring, a thiophene moiety, and both sulfonyl and sulfanyl groups
Properties
Molecular Formula |
C16H26N2O3S3 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H26N2O3S3/c1-16(2,3)23-11-8-17-15(19)13-6-4-9-18(12-13)24(20,21)14-7-5-10-22-14/h5,7,10,13H,4,6,8-9,11-12H2,1-3H3,(H,17,19) |
InChI Key |
JBZGFKRADDPMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(4-Nitrophenyl)-2-oxoethyl]thio]-6-phenyl-3-pyridinecarbonitrile](/img/structure/B11344321.png)

![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11344336.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344351.png)
![Ethyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11344353.png)
![{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]methanone](/img/structure/B11344354.png)

![ethyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11344363.png)
![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11344366.png)


![Methyl 4-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11344386.png)
![2-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11344391.png)
![N-(diphenylmethyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344400.png)
